REACTION_CXSMILES
|
Cl.[CH2:2]([O:9][C:10](=[O:13])[CH2:11][NH2:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C([O-])([O-])=O.[K+].[K+].[Cl:20][CH2:21][C:22](Cl)=[O:23]>C(Cl)Cl.O>[CH2:2]([O:9][C:10](=[O:13])[CH2:11][NH:12][C:22](=[O:23])[CH2:21][Cl:20])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)OC(CN)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (100 ml)
|
Type
|
WASH
|
Details
|
washed with H2O (100 ml), brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
afforded a light yellowish glassy solid
|
Type
|
CUSTOM
|
Details
|
This was triturated with 250 ml of hexane
|
Type
|
CUSTOM
|
Details
|
The colorless solid was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(CNC(CCl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 993.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |